[1-(2-Methoxyphenyl)cyclopentyl]methanamine
CAS No.: 927993-53-1
Cat. No.: VC6299816
Molecular Formula: C13H19NO
Molecular Weight: 205.301
* For research use only. Not for human or veterinary use.
![[1-(2-Methoxyphenyl)cyclopentyl]methanamine - 927993-53-1](/images/structure/VC6299816.png)
Specification
CAS No. | 927993-53-1 |
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Molecular Formula | C13H19NO |
Molecular Weight | 205.301 |
IUPAC Name | [1-(2-methoxyphenyl)cyclopentyl]methanamine |
Standard InChI | InChI=1S/C13H19NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3 |
Standard InChI Key | SDHQESURORPKBB-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2(CCCC2)CN |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₁₃H₁₉NO, with a molar mass of 205.30 g/mol. Its structure integrates three key components:
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A cyclopentyl ring providing conformational rigidity.
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A 2-methoxyphenyl group introducing aromaticity and electron-donating effects.
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A methylamine side chain offering basicity and hydrogen-bonding potential.
Table 1: Key Structural Identifiers
Property | Value |
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SMILES Notation | COC1=CC=CC=C1C2(CCCC2)CN |
InChI | InChI=1S/C13H19NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3 |
InChIKey | SDHQESURORPKBB-UHFFFAOYSA-N |
Predicted Collision Cross Section (CCS) [M+H]⁺ | 206.1539 Ų |
The methoxy group (-OCH₃) at the ortho position of the phenyl ring influences electronic distribution, potentially enhancing solubility in polar solvents compared to unsubstituted analogs . The cyclopentane ring’s puckered conformation may restrict rotational freedom, favoring specific binding conformations in biological systems.
Computational and Spectroscopic Predictions
Quantum mechanical calculations and mass spectrometry data provide insights into the compound’s behavior:
Predicted Physicochemical Properties
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LogP (Octanol-Water Partition Coefficient): Estimated at 2.1 ± 0.3, indicating moderate lipophilicity.
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Hydrogen Bond Donors/Acceptors: 2 donors (NH₂), 2 acceptors (OCH₃, NH₂).
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Polar Surface Area: ~32 Ų, suggesting moderate membrane permeability.
Tandem Mass Spectrometry (MS/MS) Fragmentation
The [M+H]⁺ ion (m/z 206.1539) likely fragments via:
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Loss of NH₃ (17 Da), yielding m/z 189.
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Cleavage of the cyclopentane-methoxyphenyl bond, producing ions at m/z 121 (C₇H₇O⁺) and m/z 85 (C₅H₉N⁺).
Synthetic Routes and Challenges
While no explicit synthesis is documented in the provided sources, retrosynthetic analysis suggests feasible pathways:
Proposed Synthesis
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Friedel-Crafts Alkylation: React 2-methoxybenzene with cyclopentanone in the presence of AlCl₃ to form 1-(2-methoxyphenyl)cyclopentanol.
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Beckmann Rearrangement: Convert the alcohol to a ketone via oxidation, followed by reaction with hydroxylamine to form an oxime.
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Reductive Amination: Reduce the oxime to the primary amine using LiAlH₄ or catalytic hydrogenation.
Purification Challenges
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The amine’s basicity may necessitate chromatographic separation under alkaline conditions.
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Stereochemical control at the cyclopentane ring could require chiral resolution techniques.
Future Research Priorities
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Pharmacological Profiling: Screen for affinity at serotonin, dopamine, and NMDA receptors.
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Solubility Optimization: Synthesize hydrochloride or citrate salts to enhance aqueous solubility.
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Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry.
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